chemical properties of N-(2,5-dibromo-4-methoxyphenyl)acetamide
chemical properties of N-(2,5-dibromo-4-methoxyphenyl)acetamide
Executive Summary
N-(2,5-dibromo-4-methoxyphenyl)acetamide (CAS: 129319-11-5) is a highly specialized tetrasubstituted arene derivative used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds, agrochemicals, and functionalized resorcinol derivatives. Characterized by its 1,2,4,5-substitution pattern, the molecule features two bromine atoms in a para relationship, flanked by an acetamido group (position 1) and a methoxy group (position 4). This unique "push-pull" electronic architecture—balanced by the electron-donating methoxy and acetamido groups against the electron-withdrawing halogens—makes it a versatile electrophile in palladium-catalyzed cross-coupling reactions and a precursor for regioselective aromatic functionalization.
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The core benzene ring is fully substituted at the 1, 2, 4, and 5 positions, leaving only the 3 and 6 positions bearing hydrogen atoms. This steric crowding significantly influences the molecule's solubility and reactivity profile.
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Electronic Environment: The amide nitrogen (C1) and methoxy oxygen (C4) act as
-donors, increasing electron density in the ring. However, the inductive withdrawal by the two bromine atoms (C2, C5) moderates this effect, stabilizing the ring against oxidation while maintaining susceptibility to oxidative addition by transition metals. -
Steric Constraints: The ortho-bromo substituents impose torsional strain on the acetamido and methoxy groups, potentially forcing them out of planarity with the aromatic ring, which affects crystal packing and melting point.
Key Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 129319-11-5 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 322.98 g/mol | Heavy atom effect prominent |
| Appearance | Off-white to pale beige crystalline solid | Typical of polyhalogenated anilides |
| Solubility | DMSO, DMF, hot Ethanol, Ethyl Acetate | Poor water solubility due to lipophilic halogens |
| Melting Point | >140 °C (Predicted) | Elevated vs. parent methacetin (127°C) due to halogen bonding |
| H-Bond Donor | 1 (Amide NH) | |
| H-Bond Acceptor | 2 (Amide Carbonyl, Methoxy Oxygen) |
Synthetic Pathways & Process Chemistry
The synthesis of N-(2,5-dibromo-4-methoxyphenyl)acetamide is classically achieved via the regioselective acetylation of the corresponding aniline precursor. This route is preferred for its high yield and operational simplicity.
Primary Synthetic Route: Acetylation
Precursor: 2,5-Dibromo-4-methoxyaniline (CAS: 95970-09-5).
Reagent: Acetic Anhydride (
Optimized Protocol (Laboratory Scale)
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Dissolution: Dissolve 1.0 eq of 2,5-dibromo-4-methoxyaniline in glacial acetic acid (5 mL/g).
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Addition: Add 1.2 eq of acetic anhydride dropwise at room temperature.
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Reflux: Heat the mixture to 60-80°C for 2 hours to ensure completion. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
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Quench & Workup: Pour the reaction mixture into 5 volumes of ice-water. The product will precipitate as a solid.
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Purification: Filter the solid, wash with cold water (3x) to remove acid, and recrystallize from Ethanol/Water (9:1) if necessary.[3]
Caption: Linear workflow for the acetylation of the aniline precursor via nucleophilic acyl substitution.
Reactivity Profile & Functionalization
This compound serves as a "masked" aniline and a bis-electrophile. Its reactivity is defined by the stability of the amide bond and the lability of the C-Br bonds under catalytic conditions.
Palladium-Catalyzed Cross-Coupling
The 2,5-dibromo motif allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Site Selectivity: While both bromines are sterically hindered (ortho to substituents), electronic differentiation is subtle. The position ortho to the acetamide (C2) is generally more electron-rich than the position ortho to the methoxy (C5), potentially allowing for sequential coupling using highly tuned ligands (e.g., dialkylbiarylphosphines).
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Bis-Coupling: Under forcing conditions (excess boronic acid, high temp), both bromines can be substituted to generate 1,2,4,5-tetraaryl systems.
Hydrolysis (Deprotection)
The acetamide group acts as a protecting group for the amine.
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Acidic Hydrolysis: Reflux in 6M HCl/EtOH regenerates the free aniline (2,5-dibromo-4-methoxyaniline).
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Basic Hydrolysis: Reflux in 10% NaOH/MeOH is milder and preferred if acid-sensitive groups are introduced elsewhere.
Caption: Divergent reactivity pathways available for the core scaffold.
Analytical Characterization
Validating the structure requires careful analysis of the aromatic region in NMR, as the high degree of substitution simplifies the spectrum to two distinct singlets.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 9.30 - 9.50 | Singlet (Broad) | 1H | NH (Amide) | Deshielded by carbonyl and H-bonding. |
| 7.80 - 8.00 | Singlet | 1H | Ar-H (C6) | Ortho to NHAc. Deshielded by amide anisotropy. |
| 7.30 - 7.50 | Singlet | 1H | Ar-H (C3) | Ortho to OMe. Shielded relative to H6. |
| 3.85 | Singlet | 3H | O-CH3 | Characteristic methoxy resonance. |
| 2.10 | Singlet | 3H | CO-CH3 | Acetyl methyl group. |
Mass Spectrometry (MS)
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Ionization: ESI+ or APCI.
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Pattern: The presence of two bromine atoms results in a characteristic isotopic triad pattern (
, , ) with relative intensities of approximately 1:2:1 . -
Base Peak:
at m/z ~322, 324, 326.
Safety & Handling (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). As a halogenated aromatic, it may possess cumulative toxicity; handle as a potential sensitizer.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
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Disposal: Halogenated organic waste streams. Do not incinerate without scrubbers (generates HBr/NOx).
References
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BLD Pharm. (n.d.). N-(2,5-dibromo-4-methoxyphenyl)acetamide Product Page. Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,5-Dibromo-4-methoxyaniline. Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference for reactivity of aryl bromides).
